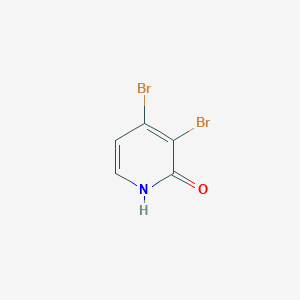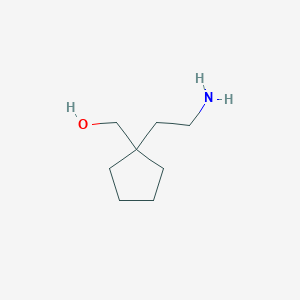![molecular formula C5H4Cl2N4 B14036972 4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
4-Chloroimidazo[5,1-F][1,2,4]triazine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride is a heterocyclic compound with the molecular formula C5H3ClN4·HCl. This compound is part of the imidazo[1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride typically involves the construction of the imidazo[1,2,4]triazine ring system. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-1,2-diaminobenzene with formamide under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted imidazo[1,2,4]triazines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroimidazo[4,5-d]-1,2,3-triazine
- Pyrrolo[2,1-f][1,2,4]triazine
- 4-Chloroimidazo[2,1-f][1,2,4]triazine
Uniqueness
4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride is unique due to its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic versatility .
Properties
Molecular Formula |
C5H4Cl2N4 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
4-chloroimidazo[5,1-f][1,2,4]triazine;hydrochloride |
InChI |
InChI=1S/C5H3ClN4.ClH/c6-5-4-1-7-3-10(4)9-2-8-5;/h1-3H;1H |
InChI Key |
CFZUEKDKZWAGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C=N1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)


![3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14036902.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(2H-tetrazol-2-ylmethyl)-](/img/structure/B14036922.png)


![4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid](/img/structure/B14036927.png)



![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)
